1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

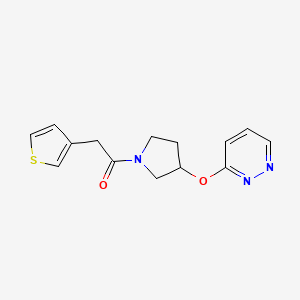

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a pyridazine ring linked via an ether bridge to a pyrrolidine moiety, with a thiophene-substituted ethanone group. Pyridazine derivatives are known for their pharmacological activities, including kinase inhibition and antimicrobial properties , while thiophene-containing compounds often exhibit enhanced electronic properties and bioactivity .

Properties

IUPAC Name |

1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(8-11-4-7-20-10-11)17-6-3-12(9-17)19-13-2-1-5-15-16-13/h1-2,4-5,7,10,12H,3,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGYFCDZHNOUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)

- Structure : Shares the pyrrolidine-thiophene backbone but replaces the pyridazin-3-yloxy group with a hydroxylated pyrrolidine and a methyl-substituted thiophene.

- Key Differences: Absence of pyridazine and ethanone groups reduces electronic complexity. The hydroxyl group may enhance solubility but limit metabolic stability .

- Synthesis : Likely involves nucleophilic substitution or coupling reactions, differing from the target compound’s pyridazine ether formation.

2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

- Structure: Features a pyrazole-ether and thiazolidinone-thione group instead of pyridazine-pyrrolidine. Retains the ethanone moiety.

- Pyrazole vs. pyridazine alters aromatic electron distribution .

- Crystallographic Data: X-ray studies (R factor = 0.068) confirm planar pyrazole and twisted thiazolidinone conformations, suggesting divergent packing behavior compared to the target compound .

1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one

- Structure : Contains a trifluoromethylpyridine-piperazine core and thiophene-thioether linkage.

- Key Differences : Piperazine replaces pyrrolidine, and a thioether replaces the ether bridge. The trifluoromethyl group enhances lipophilicity and metabolic resistance .

- Synthesis : Uses HOBt/TBTU-mediated coupling, contrasting with the target compound’s etherification or nucleophilic substitution steps .

Table 1. Key Properties of Target Compound and Analogues

Key Observations :

- Molecular Weight : The target compound (301.36 g/mol) is smaller than the piperazine-thiophene analogue (476.91 g/mol), suggesting better bioavailability.

- Sulfur Content: Thioether () and thiazolidinone-thione () groups may confer distinct reactivity compared to the target’s ether and thiophene.

- Synthetic Complexity : Piperazine derivatives require coupling reagents (HOBt/TBTU), whereas the target compound’s etherification may involve simpler conditions.

Biological Activity

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound that incorporates a pyridazine moiety, a pyrrolidine ring, and a thiophene group. This unique structural configuration positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , and it features multiple functional groups that enhance its potential interactions within biological systems. The presence of heterocycles like pyridazine and thiophene is known to contribute to diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazin-3-yloxy Intermediate : Reaction of a suitable pyridazine derivative with an appropriate reagent.

- Pyrrolidine Ring Formation : Cyclization involving an amine and a carbonyl compound.

- Thiophene Group Introduction : Etherification reaction where a thiophenol reacts with an appropriate leaving group.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives containing thiophene and pyridazine rings can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .

Table 1: Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine Derivatives | Methyl groups on pyridine | Antimicrobial activity |

| Thiophene Derivatives | Substituents on thiophene | Anticancer properties |

| Pyrrolidine-based Compounds | Various functional groups | Neuroprotective effects |

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets, leading to alterations in cell signaling pathways. Computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict potential pharmacological effects based on its structural features.

In Vitro Studies

In vitro studies have assessed the cytotoxicity of related compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structural motifs significantly inhibited cell proliferation compared to control treatments like cisplatin, highlighting their potential as anticancer agents .

Toxicological Profile

The safety profiles of these compounds are crucial for their development as therapeutic agents. Preliminary toxicological assessments suggest that modifications in the structure can lead to varying degrees of toxicity, necessitating careful evaluation during the drug development process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.